(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]
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Overview
Description
(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone] is an organic compound with the chemical formula C({24})H({18})O(_{2}). It is a derivative of naphthalene, where two 4-methylphenyl groups are attached to the 1 and 5 positions of the naphthalene ring through carbonyl (methanone) linkages.
Preparation Methods
The synthesis of (Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone] typically involves the reaction of naphthalene-1,5-dicarboxylic acid with 4-methylbenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties
Mechanism of Action
The mechanism of action of (Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its aromatic rings can participate in π-π interactions, further modulating its biological activity. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone] can be compared with other similar compounds, such as:
Benzophenone: A simpler analog with two phenyl groups attached to a central carbonyl group. It lacks the extended conjugation and structural complexity of the naphthalene derivative.
Fluorenone: Another aromatic ketone with a fused ring system, but with different electronic properties and reactivity.
Anthraquinone: A polycyclic aromatic compound with two carbonyl groups, similar in structure but with distinct chemical behavior and applications.
Properties
CAS No. |
62751-75-1 |
---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[5-(4-methylbenzoyl)naphthalen-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H20O2/c1-17-9-13-19(14-10-17)25(27)23-7-3-6-22-21(23)5-4-8-24(22)26(28)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
InChI Key |
CSGRZSOVTXAOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CC=C3C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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